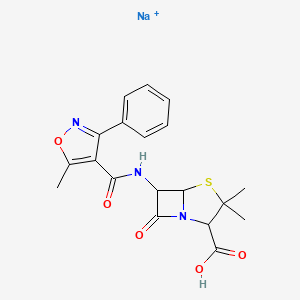

Oxacillin sodium

Descripción general

Descripción

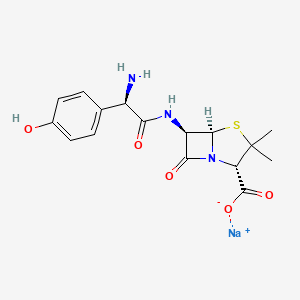

Oxacillin sodium is a penicillin antibiotic used to treat a number of susceptible bacterial infections . It is a semisynthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is resistant to inactivation by the enzyme penicillinase (beta-lactamase) and is available as the sodium salt in parenteral dosage form for intramuscular or intravenous use .

Synthesis Analysis

Oxacillin sodium is synthesized using a cell wall synthesis inhibitor, combined with Gram staining and machine vision (MV) analysis . A spectrophotometric method was developed for the determination of Oxacillin sodium based on charge transfer complexation reaction of the drug with iodine . A patent also describes the crystallization process of Oxacillin sodium .Molecular Structure Analysis

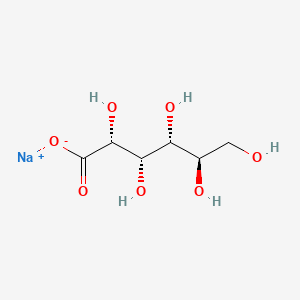

The molecular formula of Oxacillin sodium is C19H19N3O5S . The average molecular weight is 423.42 g/mol . The structure of Oxacillin sodium includes a 4-Thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .Chemical Reactions Analysis

Oxacillin sodium is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .Physical And Chemical Properties Analysis

Oxacillin sodium is a fine, white, crystalline powder that is odorless or has a slight odor . It is freely soluble in water and has a pK of about 2.8 . The sodium content is 57.4 mg (2.5 mEq) per gram oxacillin .Aplicaciones Científicas De Investigación

Spectrophotometric Determination of Oxacillin Sodium

- Summary of Application : A novel spectrophotometric method was developed for the determination of Oxacillin Sodium. This method is based on the charge transfer complexation reaction of the drug with iodine in a methanol-dichloromethane medium .

- Methods of Application : The absorbance was measured at 365 nm against the reagent blank. Under optimized experimental conditions, Beer’s law is obeyed in the concentration ranges 2–8 μg/ml for Oxacillin Sodium . Aliquot volumes of oxacillin (50 μg/ml) were spiked with human urine samples .

- Results or Outcomes : The method was validated for specificity, linearity, precision, accuracy, limit of quantitation, robustness, and ruggedness. The LOD and LOQ value were 0.39 and 1.18 μg/ml respectively .

Discrimination of Methicillin-Resistant Staphylococcus aureus

- Summary of Application : A new simple, rapid identification method for Methicillin-resistant Staphylococcus aureus (MRSA) was developed using Oxacillin Sodium salt, a cell wall synthesis inhibitor, combined with Gram staining and machine vision (MV) analysis .

- Methods of Application : In the presence of Oxacillin, the integrity of the cell wall for methicillin-susceptible S. aureus (MSSA) was destroyed immediately and appeared Gram negative. In contrast, MRSA was relatively stable and appeared Gram positive. This color change can be detected by MV .

- Results or Outcomes : Based on effective feature extraction and machine learning, the accuracies of the linear linear discriminant analysis (LDA) model and nonlinear artificial neural network (ANN) model for MRSA identification were 96.7% and 97.3%, respectively .

Combination Antimicrobial Therapy

- Summary of Application : A study was conducted to evaluate the in vitro activities of anti-staphylococcal drug oxacillin and antimicrobial peptide nisin, alone and in combination, against methicillin-resistant Staphylococcus epidermidis (MRSE) clinical isolates and the methicillin-resistant S. aureus ATCC 43,300 .

- Methods of Application : The minimum inhibitory concentrations (MIC) and minimum biofilm eradication concentrations (MBEC) of oxacillin and nisin were determined using the microbroth dilution method . The anti-biofilm activities of oxacillin and nisin, alone or in combination, were evaluated .

- Results or Outcomes : Oxacillin and nisin reduced biofilm biomass in all bacteria in a dose-dependent manner and this inhibitory effect was enhanced with combinatorial treatment . The addition of nisin significantly decreased the oxacillin MBECs from 8- to 32-fold in all bacteria .

Treatment of Infections

- Summary of Application : Oxacillin Sodium is used in the treatment of infections caused by penicillinase producing staphylococci which have demonstrated susceptibility to the drug .

- Methods of Application : The drug is administered as an injection, powder, for solution .

- Results or Outcomes : The drug has been effective in treating infections caused by penicillinase producing staphylococci .

Combination with FtsZ Inhibitor

- Summary of Application : A study showed that co-administering oxacillin with the FtsZ-targeting prodrug TXA709 renders oxacillin efficacious against methicillin-resistant Staphylococcus aureus (MRSA) .

- Methods of Application : The combination of oxacillin and the active product of TXA709 (TXA707) is associated with synergistic bactericidal activity against clinical isolates of MRSA that are resistant to current standard-of-care antibiotics .

- Results or Outcomes : Co-administration with TXA709 renders oxacillin efficacious in mouse models of both systemic and tissue infection with MRSA, with this efficacy being observed at human-equivalent doses of oxacillin well below that recommended for daily adult use .

Treatment of Resistant Staphylococci Infections

Safety And Hazards

Oxacillin sodium may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction, eye irritation on direct contact, and ingestion may cause irritation and malaise . It may cause serious or fatal hypersensitivity (anaphylactic) reactions in some individuals .

Direcciones Futuras

Oxacillin sodium continues to be a subject of research, particularly in the context of enhancing its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The development of drug delivery systems that can enhance drug efficiency is one of the promising approaches being explored .

Propiedades

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/q;+1/p-1/t13-,14+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUVBBMAXXHEQP-SLINCCQESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-79-5 (Parent) | |

| Record name | Oxacillin Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048980 | |

| Record name | Oxacillin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxacillin sodium | |

CAS RN |

1173-88-2, 7240-38-2 | |

| Record name | Oxacillin Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacillin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-3,3-dimethyl-6-[[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monosodium (2S,5R,6R)-3,3-dimethyl-6-(5-methyl-3-phenyl-4-isoxazolecarboxamido)-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACILLIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TWD2995UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

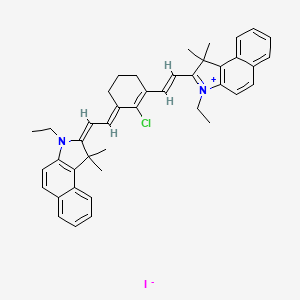

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

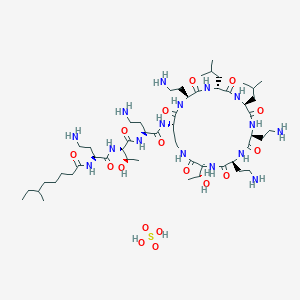

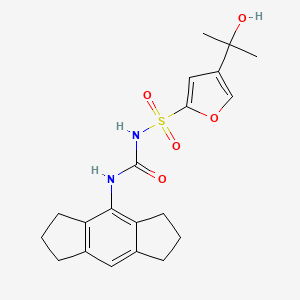

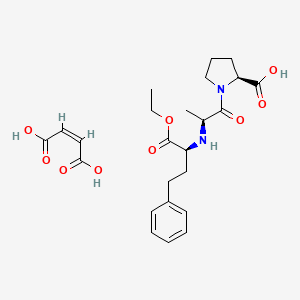

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)